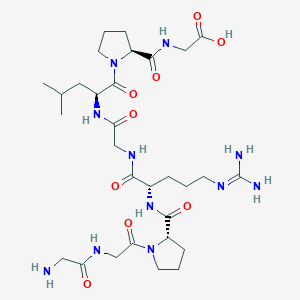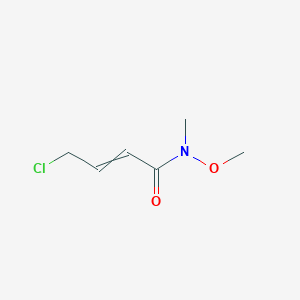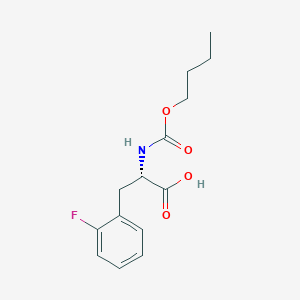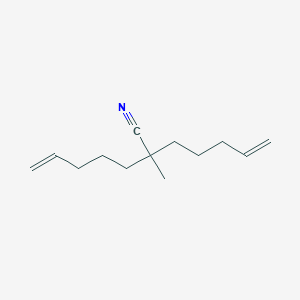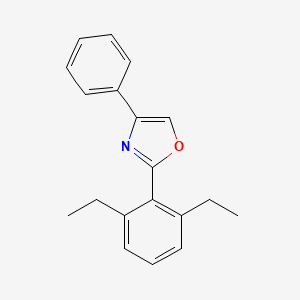![molecular formula C32H36Br2O B14196508 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene CAS No. 848391-89-9](/img/structure/B14196508.png)
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic semiconducting polymers. This compound is particularly significant in the field of organic electronics, where it is used in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted fluorenes and extended conjugated polymers, which are valuable in the development of organic electronic materials.
Applications De Recherche Scientifique
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs and organic photovoltaic cells (OPVs).
Polymer Chemistry: It serves as a precursor for the synthesis of conjugated polymers with applications in optoelectronic devices.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances the electronic properties of the materials it is incorporated into, making them suitable for use in optoelectronic devices. The molecular targets and pathways involved include the formation of extended π-conjugated systems, which facilitate charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9-fluorenone
Uniqueness
2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene is unique due to the presence of the dodecyloxyphenyl group, which imparts specific solubility and electronic properties. This makes it particularly valuable in the synthesis of materials for organic electronics, where solubility and processability are crucial.
Propriétés
Numéro CAS |
848391-89-9 |
|---|---|
Formule moléculaire |
C32H36Br2O |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
2,7-dibromo-9-[(4-dodecoxyphenyl)methylidene]fluorene |
InChI |
InChI=1S/C32H36Br2O/c1-2-3-4-5-6-7-8-9-10-11-20-35-27-16-12-24(13-17-27)21-30-31-22-25(33)14-18-28(31)29-19-15-26(34)23-32(29)30/h12-19,21-23H,2-11,20H2,1H3 |
Clé InChI |
SRFNCMHBMGXVHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


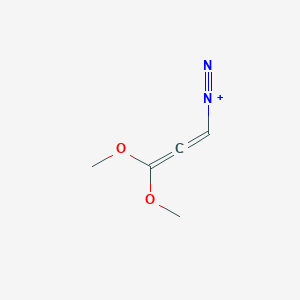

![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)

![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
![Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14196471.png)
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
